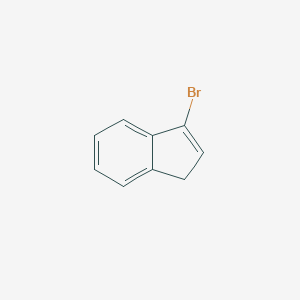

3-bromo-1H-indene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPZOSOMWHKZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591106 | |

| Record name | 3-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-42-8 | |

| Record name | 3-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Bromo 1h Indene

Nucleophilic Substitution Reactions of the Bromo Group

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the bromide ion, by a nucleophile. youtube.comlibretexts.org The reactivity of aryl and vinylic halides like 3-bromo-1H-indene in nucleophilic substitution is distinct from that of saturated alkyl halides. The C-Br bond in this compound is stronger than in a typical alkyl halide due to the sp² hybridization of the carbon atom, which has more s-character.

Generally, vinylic halides are resistant to both SN1 and SN2 reactions.

SN1 Mechanism: This pathway is disfavored because it would require the formation of a highly unstable vinylic carbocation. vaia.com

SN2 Mechanism: This pathway is hindered because the incoming nucleophile is repelled by the electron density of the π-system of the double bond. youtube.com Furthermore, the geometry of the molecule makes the required backside attack on the sp² carbon atom sterically inaccessible.

Despite these limitations, nucleophilic substitution can be achieved under specific conditions, often requiring high temperatures, strong bases, or the use of transition metal catalysts that proceed through alternative mechanisms, such as nucleophilic aromatic substitution (SNAr) type pathways or oxidative addition/reductive elimination cycles. chemeurope.com For instance, reactions with strong nucleophiles like alkoxides or amides may proceed under forcing conditions.

Reduction and Oxidation Pathways of the Indene (B144670) Core and Bromine Substituent

The reduction and oxidation of this compound can occur at two primary sites: the carbon-bromine bond and the carbon-carbon double bond within the five-membered ring.

Reduction Pathways: The C-Br bond can be reduced to a C-H bond, effectively converting this compound to 1H-indene. This can be accomplished using various reducing agents. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source would likely reduce both the C-Br bond and the double bond of the indene ring. More selective methods, such as those using metal hydrides or dissolving metal reduction, might be employed to target the C-Br bond specifically, although conditions would need to be carefully controlled to prevent reduction of the indene double bond.

Oxidation Pathways: The indene core is susceptible to oxidation, particularly at the electron-rich double bond.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), would be expected to form the corresponding epoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would lead to the formation of a diol.

Oxidative Cleavage: More vigorous oxidation with agents like hot, concentrated KMnO₄ or ozonolysis (O₃) followed by an oxidative workup would cleave the double bond, leading to the formation of dicarbonyl compounds.

Studies on related structures, such as the oxidative hydrolysis of bromoalkenes using hypervalent iodine reagents, suggest that the C=C bond adjacent to the bromine can be transformed into a ketone, which would convert this compound into an α-bromoketone derivative. beilstein-journals.org

Cross-Coupling Reactions Utilizing the C-Br Bond in this compound

The C-Br bond in this compound is a valuable handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organohalide with an organoboron compound. nih.gov This reaction is widely used for creating biaryl structures and is applicable to vinylic halides like this compound. organic-chemistry.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. yonedalabs.com

A base is required to activate the organoboron species, typically a boronic acid or a boronate ester. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. While specific protocols for this compound are not extensively detailed, conditions used for other bromoarenes and bromovinyl compounds provide a strong basis for its successful coupling. nih.govnih.gov For example, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) or palladacycles, combined with bases such as cesium carbonate or sodium carbonate in solvents like dioxane, 2-MeTHF, or toluene/water mixtures, are effective. nih.govyonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Arylation This table presents a generalized protocol based on reactions with similar substrates.

| Component | Example Reagent/Condition | Purpose |

| Substrate | This compound | Electrophile |

| Coupling Partner | Arylboronic Acid (Ar-B(OH)₂) | Nucleophile source |

| Catalyst | Pd(PPh₃)₄ or CataCXium A Pd G3 | Catalyzes the C-C bond formation |

| Base | Cs₂CO₃ or Na₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/H₂O or 2-MeTHF | Solubilizes reactants and facilitates the reaction |

| Temperature | 80–120 °C | Provides energy to overcome activation barriers |

The Ullmann reaction is a classic method for synthesizing symmetric biaryls by coupling two molecules of an aryl halide using copper metal at high temperatures. chemeurope.combyjus.com The traditional reaction often requires harsh conditions (temperatures >200 °C) and stoichiometric amounts of copper, leading to variable yields. chemeurope.comwikipedia.org Modern variations, known as Ullmann-type reactions, can be catalytic and occur under milder conditions, expanding the scope to include the formation of aryl ethers, thioethers, and amines (e.g., Goldberg and Hurtley reactions). wikipedia.orgorganic-chemistry.org

The mechanism of the classic Ullmann reaction is thought to involve the formation of an organocopper intermediate (Ar-Cu). chemeurope.comwikipedia.org For this compound, this would be (1H-inden-3-yl)copper. This species can then react with a second molecule of this compound. Unlike palladium-catalyzed cycles, a Cu(III) intermediate is considered unlikely. wikipedia.org Instead, the reaction may proceed via a nucleophilic aromatic substitution-like pathway or σ-bond metathesis. chemeurope.comwikipedia.org

Catalytic considerations for modern Ullmann couplings include:

Copper Source: Copper(I) salts like CuI are often more effective than copper metal.

Ligands: The use of ligands such as phenanthrolines or diamines can stabilize the copper catalyst, improve solubility, and facilitate the reaction at lower temperatures. wikipedia.org

Solvents: High-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene (B124822) are typically used. wikipedia.org

Beyond Suzuki and Ullmann couplings, the C-Br bond of this compound allows it to participate in other palladium-catalyzed transformations.

Heck Reaction: This reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene. In organic synthesis, the Heck reaction is often a viable alternative to the Ullmann reaction. wikipedia.org

Sonogashira Coupling: This involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce a 3-alkynyl-1H-indene derivative.

Other Couplings: Research on related substrates, such as 1-(2,2-dibromovinyl)-2-alkenylbenzene, shows that tandem reactions involving both Suzuki coupling and intramolecular Heck reactions can efficiently assemble complex indene structures. researchgate.net Similarly, copper-catalyzed arylations with different aryl sources offer alternative routes to functionalized indenes. mdpi.com A three-component palladium-catalyzed aerobic arylboration has been shown to work with indene, coupling it with aryl boronic acids and bis(pinacol)diboron. acs.org

Electrophilic Character and Susceptibility to Nucleophilic Attack

The carbon atom bonded to the bromine in this compound possesses a significant electrophilic character. This is due to the polarity of the C-Br bond, which arises from the difference in electronegativity between carbon (approx. 2.55) and bromine (approx. 2.96). Bromine, being more electronegative, pulls electron density away from the carbon atom, inducing a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine. youtube.com

This polarization makes the C3 carbon of the indene ring susceptible to attack by nucleophiles—species that are electron-rich and seek a positive center. youtube.com While direct SN2 substitution is unfavorable, this electrophilicity is the driving force for many of its reactions, including the crucial oxidative addition step in transition metal-catalyzed cross-coupling reactions. yonedalabs.com In this step, the electron-rich metal catalyst acts as a nucleophile, attacking the electrophilic carbon and inserting into the C-Br bond.

The reactivity can also be understood in the context of nucleophilic aromatic substitution (SNAr) mechanisms, especially in reactions catalyzed by copper. chemeurope.com In these cases, a nucleophile attacks the electron-deficient ring system, leading to the substitution of the bromide.

Positional Influence of Bromine on Reactivity and Regioselectivity

The placement of a bromine atom on the indene ring system fundamentally alters its chemical behavior. A bromine at the C3 position, on the five-membered cyclopentadiene (B3395910) portion of the molecule, exerts distinct steric and electronic effects compared to a bromine situated on the fused benzene (B151609) ring. This positional difference is critical in determining the outcome of chemical reactions. The introduction of a fused benzene ring to a cyclopentadienyl (B1206354) system to form an indenyl group has profound effects on the properties of the five-membered ring, particularly when it functions as a ligand bonded to a transition metal. illinois.edu This phenomenon, known as the indenyl effect, involves the facile transformation from a η⁵ to a η³ bonding mode, a process heavily influenced by the substitution pattern on the ring. illinois.edu

The bromine atom at the C3 position introduces significant steric bulk to the five-membered ring of the 1H-indene molecule. This steric hindrance can impede or prevent the approach of reagents to the C3 carbon and its immediate vicinity, thereby influencing the regioselectivity of addition and substitution reactions.

For instance, in reactions involving nucleophilic attack or the coordination of a bulky transition metal catalyst, the C3-bromo substituent can direct the incoming group to the less hindered C1 position. The steric demand of the bromine atom can be the deciding factor in the kinetic control of product formation. In contrast, a bromine atom on the aromatic ring, such as in 7-bromo-1H-indene, exerts minimal steric influence on the reactivity of the five-membered ring, which remains the primary site for many chemical transformations. sigmaaldrich.com

The table below illustrates the influence of substituent position on reaction outcomes in related systems, highlighting the importance of steric factors.

| Reactant | Reagents | Key Steric Factor | Outcome |

| β-methylstyrene | Aryl Boronic Acid, B₂(pin)₂, Pd-catalyst | Methyl group at β-position | Selective formation of 1,2-arylboration product over the 1,1-isomer. acs.org |

| Terminal Alkenes | Aryl Boronic Acid, B₂(pin)₂, Pd-catalyst | Unhindered terminal position | Selective formation of 1,1-arylboration products. acs.org |

| 3,6-DBHP* | Self-assembly at interface | Bromine at C3 and C6 positions | Formation of a zigzag pattern due to intermolecular Br···Br van der Waals interactions. rsc.org |

*3,6-dibromo-9,10-dihydrophenanthrene, an example showing how bromine's position dictates intermolecular steric interactions.

The bromine atom at the C3 position exerts a powerful electronic influence through two opposing effects: the inductive effect (-I) and the resonance (mesomeric) effect (+M).

Inductive Effect (-I): As an electronegative element, bromine withdraws electron density from the carbon atom to which it is attached. This deactivates the double bond of the five-membered ring towards electrophilic attack compared to unsubstituted indene.

Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the π-system of the indene ring. This effect enriches the electron density of the ring system, particularly at the positions ortho and para to the substituent.

In the context of this compound, the inductive effect generally dominates, making electrophilic substitution more difficult. However, the resonance effect can play a crucial role in stabilizing intermediates. For example, in the formation of an indenyl anion (a common intermediate in organometallic chemistry), the electron-withdrawing nature of bromine at C3 would be destabilizing.

In organometallic chemistry, the electronic nature of substituents on the indenyl ligand is critical. The presence of a fused benzene ring facilitates "ring slippage" from a η⁵-coordination (where all five carbons of the cyclopentadienyl part are bonded to the metal) to a η³-coordination (where only three are bonded). illinois.edu This slippage allows the metal center to maintain a stable 18-electron count during associative substitution reactions. illinois.edu Electron-withdrawing groups like bromine can modulate the electron density of the ring, thereby influencing the kinetics and mechanism of such ligand substitution reactions. illinois.edu

| Parameter | Description | Influence of C3-Bromo Group |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond. | Deactivates the five-membered ring towards electrophiles. |

| Resonance Effect (+M) | Donation of electron density into the pi-system via lone pairs. | Can stabilize certain cationic intermediates; directs substitution. |

| Indenyl Effect | Facilitation of η⁵ to η³ ring slippage in metal complexes. | The electronic pull of bromine can influence the energy barrier for ring slippage and the stability of the η³-intermediate. illinois.edu |

Dynamics of C-C Bond Formation and Cleavage in Related Indene Systems

The indenyl framework is not static; it can participate in dynamic processes involving the formation and cleavage of carbon-carbon bonds, particularly within the context of transition metal catalysis and enzymatic reactions. nih.govnih.gov While C-C bonds are generally stable, their activation can be achieved through various chemical strategies. nih.gov

In organometallic chemistry, the indenyl ligand's unique properties facilitate reactions that can lead to skeletal rearrangements. The aforementioned η⁵ to η³ ring slippage is a key mechanistic step that opens up coordination sites on the metal, allowing for subsequent reactions that can involve the indenyl ligand itself. illinois.edu

Research on dihydroindenyltitanium complexes has demonstrated reversible C-C bond cleavage and reformation within the five-membered ring. researchgate.net These studies reveal that the indenyl core can undergo a metathesis-type cleavage and recombination, suggesting a dynamic character that goes beyond simple substitution or addition reactions. researchgate.net Such transformations are often mediated by metallacyclic intermediates, where the metal is directly involved in the C-C bond activation process. clockss.org For example, oxametallacycles are known key intermediates in both C-C bond formation and cleavage reactions. clockss.org

The table below summarizes reaction types involving C-C bond dynamics in indenyl and related systems.

| System | Reaction Type | Intermediate | Key Finding | Reference |

| (η⁵-Indenyl)RhL₂ Complexes | Ligand Substitution | η³-Indenyl Complex | The indenyl ligand facilitates an associative mechanism via ring slippage, avoiding a high-energy 20-electron intermediate. | illinois.edu |

| Dihydroindenyltitanium Complexes | C-C Bond Cleavage/Reformation | Titanacyclobutane | The C-C bond of the cyclopentadienyl moiety can be reversibly cleaved and reformed, leading to skeletal rearrangement. | researchgate.net |

| Indene | Palladium-Catalyzed Arylboration | π-Benzyl Intermediate | Reaction of indene with aryl boronic acids leads to selective 1,2-addition, a form of C-C bond formation across the double bond. | acs.org |

| Vinyl Cyclic Carbonates | Decarboxylative Fragmentation | Oxapalladacyclopentane | A Pd(0)-catalyzed C-C bond cleavage reaction that proceeds via a metallacycle intermediate. | clockss.org |

Catalytic Transformations Involving 3 Bromo 1h Indene

Role of Transition Metal Catalysts in Functionalization Strategies

Transition-metal catalysis is an indispensable tool for the functionalization of organic halides, and 3-bromo-1H-indene is an excellent substrate for these methodologies. snnu.edu.cn Catalytic cycles involving metals such as palladium, rhodium, and copper allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position of the indene (B144670) ring. These strategies are prized for their efficiency, selectivity, and broad functional group tolerance. nih.gov The choice of metal catalyst, ligand, and reaction conditions dictates the type of transformation, enabling chemists to selectively introduce aryl, alkyl, alkynyl, and other functionalities onto the indene framework. mdpi.com

Palladium catalysts are preeminent in cross-coupling chemistry due to their remarkable efficiency in activating the carbon-bromine (C-Br) bond of substrates like this compound. This activation initiates a catalytic cycle that facilitates the formation of new C-C bonds with a variety of coupling partners. youtube.com The most prominent of these transformations are the Suzuki-Miyaura, Heck, and Sonogashira reactions, each offering a distinct pathway to substituted indenes.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. organic-chemistry.org For this compound, this reaction provides a powerful method for introducing aryl or vinyl substituents. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the bromoindene. youtube.com This is followed by transmetalation with the organoboron species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comorganic-chemistry.org A highly efficient, ligand-free catalytic system using Pd(OAc)2 has been developed for the Suzuki coupling of bromo-indanones with various arylboronic acids. semanticscholar.org

The Heck reaction offers a method for the arylation or vinylation of alkenes. wikipedia.org It couples this compound with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The mechanism involves oxidative addition of palladium to the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step releases the final substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.orglibretexts.org This method has been effectively used for the chemoselective olefination of related 3-bromoindazoles. beilstein-journals.org

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the indene core. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. organic-chemistry.orglibretexts.org The palladium cycle mirrors that of the Suzuki and Heck reactions, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. youtube.com This reaction is highly valued for creating carbon-carbon triple bonds, which are versatile functional groups for further synthetic manipulations. nasa.gov

Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃) | 3-Aryl/Vinyl-1H-indene |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N, K₂CO₃) | 3-(Substituted vinyl)-1H-indene |

| Sonogashira | Terminal Alkyne | Pd(0)/Pd(II) complex, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N, Piperidine) | 3-Alkynyl-1H-indene |

While palladium catalysis excels at C-Br bond activation, rhodium catalysts are particularly adept at mediating C-H functionalization reactions. acs.org These methods allow for the direct conversion of C-H bonds on the indene ring into new C-C or C-heteroatom bonds, often with high regioselectivity dictated by a directing group. acs.org For indene and its derivatives, rhodium(III) catalysts can facilitate oxidative annulations and other C-H activations. acs.orgnih.gov

The general mechanism for Rh(III)-catalyzed C-H activation involves the coordination of a directing group on the substrate to the metal center, followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. nih.govnih.gov This intermediate then reacts with a coupling partner, such as an alkyne or alkene, through migratory insertion. Subsequent reductive elimination furnishes the functionalized product and regenerates a Rh(III) species that can re-enter the catalytic cycle after re-oxidation. nih.gov Such strategies have been successfully applied to synthesize complex indenols and indenones. acs.orgacs.org

Copper-catalyzed reactions represent a classical and continually evolving field for the formation of C-N, C-O, and C-S bonds. The Ullmann condensation, a traditional copper-promoted reaction, couples aryl halides with alcohols, amines, or thiols. organic-chemistry.org For a substrate like this compound, this provides a direct route to 3-aminoindenes, 3-alkoxyindenes, or 3-thioetherindenes.

Modern Ullmann-type reactions often use a catalytic amount of a copper(I) salt, typically in the presence of a ligand and a base. The ligand, often a phenanthroline or a diamine, is crucial for stabilizing the copper catalyst and facilitating the reaction at lower temperatures than the classical stoichiometric conditions. nih.gov The mechanism is thought to involve the oxidative addition of the copper(I) catalyst to the C-Br bond, followed by reaction with the nucleophile and reductive elimination. Highly chemoselective Ullmann-type couplings have been developed that can differentiate between bromine and iodine substituents on the same aromatic ring, highlighting the precision of these catalytic systems. nih.gov

Lewis acid catalysis involves the use of electron-pair acceptors, typically metal-based compounds, to activate substrates and facilitate organic reactions. wikipedia.orgyoutube.com While transition metals like palladium and rhodium operate through oxidative addition/reductive elimination cycles, Lewis acids function by coordinating to a lone-pair-bearing atom in a substrate, which increases the substrate's electrophilicity. wikipedia.orgyoutube.com

In the context of indene chemistry, Lewis acids such as Bismuth(III) triflate (Bi(OTf)₃) can catalyze a range of transformations. For instance, they can promote cycloaddition reactions or facilitate Friedel-Crafts-type alkylations and acylations on the electron-rich five-membered ring of the indene scaffold. acs.org The Lewis acid activates a carbonyl group or another electrophile, making it more susceptible to nucleophilic attack by the indene. In some cases, a Lewis acid can work in concert with a transition metal catalyst, assisting in steps like reductive elimination to improve catalytic turnover. nih.gov

Asymmetric Catalysis for the Construction of Chiral Indene Scaffolds

The indane and indene skeletons are found in numerous biologically active molecules and are core components of valuable chiral ligands. oaepublish.comrsc.org Consequently, the development of asymmetric catalytic methods to construct chiral indene scaffolds is of significant interest. Starting from precursors like this compound, these methods install stereocenters with high levels of enantiomeric and diastereomeric control.

Asymmetric catalysis relies on the use of a chiral catalyst to transfer stereochemical information to a prochiral substrate. This can be achieved using a transition metal complexed with a chiral ligand or through organocatalysis. rsc.orgnih.gov For example, palladium-catalyzed asymmetric cyclization reactions can be used to construct chiral spiro-indenes bearing all-carbon quaternary stereocenters. oaepublish.com In such a reaction, a chiral phosphine (B1218219) ligand coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the subsequent bond-forming steps.

Similarly, chiral Rh(III) complexes have been used as catalysts in the enantioselective C-H arylation of other scaffolds, a principle that can be extended to indene chemistry. bohrium.com The synthesis of chiral helicene-indenido rhodium complexes demonstrates the creation of sophisticated catalysts where multiple elements of chirality (central, planar, and helical) work in concert to induce high enantioselectivity in C-H activation processes. bohrium.comnih.gov These advanced catalytic systems enable the transformation of simple prochiral starting materials into complex, optically active products in a single step.

Examples of Asymmetric Catalysis for Chiral Indene/Indane Synthesis

| Reaction Type | Catalyst System | Substrate Type | Key Feature | Stereoselectivity |

|---|---|---|---|---|

| Pd-Catalyzed Asymmetric (4+2) Dipolar Cyclization | Palladium complex with a chiral phosphoramidite (B1245037) ligand | Vinylbenzoxazinones and in situ generated indene-ketenes | Construction of chiral spiro-indenes with all-carbon quaternary stereocenters. oaepublish.com | Up to 97% ee, 19:1 dr oaepublish.com |

| Enantioselective C-H Arylation | Chiral Helicene-Indenido Rh(III) Complex | Benzo[h]quinolines and diazonaphthoquinones | Axial-to-planar-to-central chirality transfer to create axially chiral biaryls. bohrium.com | Up to 96:4 er bohrium.com |

| Intramolecular Michael Addition | Chiral N-Heterocyclic Carbene (NHC) Organocatalyst | Conjugated aldehydes with a pendant Michael acceptor | Umpolung strategy to construct a cis-fused indanyl skeleton. rsc.org | 99% ee rsc.org |

| Asymmetric Friedel-Crafts Alkylation | N,N'-Dioxide/Ho(III) Complex | 3-bromo-3-substituted oxindoles and indole-enolates | Construction of adjacent quaternary and tertiary stereocenters. nih.gov | Up to 98% ee, >19:1 dr nih.gov |

Catalyst Screening and Optimization Methodologies for Bromoindene Reactions

Achieving high yield and selectivity in the catalytic transformations of this compound requires careful optimization of reaction conditions. The process of catalyst screening and optimization is a systematic investigation of various reaction parameters to identify the ideal set of conditions for a specific substrate and coupling partner. researchgate.net

The key parameters typically screened include:

Catalyst Precursor: The choice of metal source (e.g., Pd(OAc)₂, Pd₂(dba)₃, [RhCp*Cl₂]₂) can significantly impact catalytic activity. libretexts.orgnih.gov Pre-catalysts that are more easily reduced to the active catalytic species often provide better results. nih.gov

Ligand: The ligand is arguably the most critical component, as it modulates the steric and electronic properties of the metal center. Screening a library of ligands (e.g., phosphines, N-heterocyclic carbenes) is common practice to find one that promotes the desired reactivity while suppressing side reactions. researchgate.netnih.gov

Base: The choice and strength of the base (e.g., K₂CO₃, K₃PO₄, Et₃N) are crucial, particularly in reactions like Suzuki and Heck couplings where the base is involved in catalyst regeneration or activation of the coupling partner. beilstein-journals.orgnih.gov

Solvent: The solvent can influence the solubility of reactants and catalysts, as well as the reaction rate and selectivity. A range of solvents, from polar aprotic (e.g., DMF, dioxane) to nonpolar (e.g., toluene), is often tested. nih.gov

Temperature and Concentration: These parameters affect reaction kinetics and must be tuned to ensure complete conversion in a reasonable timeframe without promoting decomposition or side reactions. nih.gov

Additives: In some cases, additives like salts (e.g., TBAB, NaBr) or co-catalysts (e.g., CuI) are necessary to facilitate the reaction, for instance by preventing catalyst deactivation or assisting in a key mechanistic step. beilstein-journals.orgnih.gov

This multiparameter optimization is often performed using high-throughput screening techniques, allowing for the rapid evaluation of numerous conditions to efficiently identify a robust and scalable process for the functionalization of this compound. nih.gov

Advanced Spectroscopic Characterization of 3 Bromo 1h Indene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon skeleton and the spatial arrangement of hydrogen atoms.

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while spin-spin coupling patterns provide information about neighboring protons.

For a derivative, Ethyl 6-bromo-1H-indene-3-carboxylate , the ¹H NMR spectrum, recorded in CDCl₃ at 300 MHz, displays characteristic signals. rsc.org The aromatic protons appear in the downfield region, with a doublet at δ 7.90 ppm (J = 8.2 Hz), a singlet at δ 7.60 ppm, and a multiplet between δ 7.49–7.43 ppm. rsc.org The ethyl group of the ester gives rise to a quartet at δ 4.37 ppm and a triplet at δ 1.40 ppm, indicative of the -OCH₂CH₃ moiety. rsc.org A key feature is the singlet at δ 3.50 ppm, corresponding to the two protons of the methylene (B1212753) group (CH₂) at the C1 position of the indene (B144670) ring. rsc.org

Interactive Data Table: ¹H NMR Data for Ethyl 6-bromo-1H-indene-3-carboxylate rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.90 | d | 8.2 | 1H | Aromatic H |

| 7.60 | s | - | 1H | Aromatic H |

| 7.49 - 7.43 | m | - | 2H | Aromatic H |

| 4.37 | q | 7.1 | 2H | -OCH₂ CH₃ |

| 3.50 | s | - | 2H | C1-H₂ |

| 1.40 | t | 7.1 | 3H | -OCH₂CH₃ |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its bonding environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). libretexts.org An APT experiment, for instance, shows CH and CH₃ signals with a different phase (e.g., positive) compared to C and CH₂ signals (e.g., negative), allowing for unambiguous assignment. chemicalbook.com

In the ¹³C NMR spectrum of Ethyl 6-bromo-1H-indene-3-carboxylate , the carbonyl carbon of the ester is found at δ 163.8 ppm. The aromatic and vinylic carbons resonate in the range of δ 119.9 to 145.4 ppm. rsc.org The carbon atom bonded to the bromine (C6) appears at δ 119.9 ppm. rsc.org The methylene carbon at C1 is observed at δ 38.2 ppm, while the carbons of the ethyl group appear at δ 60.7 ppm (-OCH₂) and δ 14.4 ppm (-CH₃). rsc.org

Interactive Data Table: ¹³C NMR Data for Ethyl 6-bromo-1H-indene-3-carboxylate rsc.org

| Chemical Shift (δ, ppm) | Carbon Type (Predicted from DEPT/APT) | Assignment |

| 163.8 | C | C =O |

| 145.4 | C | Aromatic/Vinylic C |

| 144.4 | C | Aromatic/Vinylic C |

| 139.8 | CH | Aromatic/Vinylic CH |

| 135.9 | C | Aromatic/Vinylic C |

| 129.8 | CH | Aromatic/Vinylic CH |

| 127.1 | CH | Aromatic/Vinylic CH |

| 123.8 | CH | Aromatic/Vinylic CH |

| 119.9 | C | C -Br |

| 60.7 | CH₂ | -OCH₂ CH₃ |

| 38.2 | CH₂ | C1-C H₂ |

| 14.4 | CH₃ | -OCH₂CH₃ |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful for establishing the connectivity between atoms. libretexts.org A ¹H-¹H COSY spectrum displays correlations between protons that are spin-spin coupled, typically over two to three bonds. huji.ac.il Off-diagonal cross-peaks connect the signals of coupled protons, allowing for the tracing of spin systems within the molecule. libretexts.org

For 3-bromo-1H-indene, a COSY spectrum would be expected to show correlations between the vinylic protons (H1 and H2) and the methylene protons at C1 (H3). Furthermore, couplings between the aromatic protons on the benzene (B151609) ring would reveal their connectivity, helping to assign their specific positions. Overlapping multiplets in the 1D spectrum can be resolved and assigned with confidence using this technique. huji.ac.il

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes or tautomerism. rsc.org By recording spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or coalescence, which provide information about the kinetics and thermodynamics of the dynamic process. researchgate.net

Indene and its derivatives can exhibit prototropic tautomerism, where a proton moves from one position to another, leading to a dynamic equilibrium between two or more structures. clockss.org For this compound, a potential equilibrium exists with its isomer, 1-bromo-1H-indene. Variable-temperature NMR studies could be employed to investigate the rate of this interconversion. researchgate.net At low temperatures, where the exchange is slow, distinct signals for each tautomer might be observed. As the temperature increases, the rate of exchange increases, leading to the broadening and eventual coalescence of these signals into a single, averaged peak. clockss.orgresearchgate.net

The Nuclear Overhauser Effect (NOE) is a through-space interaction that provides information about the spatial proximity of nuclei, typically protons that are within 5 Å of each other. numberanalytics.comnanalysis.com NOE Spectroscopy (NOESY) is a 2D NMR experiment that maps these spatial relationships. libretexts.orgwikipedia.org Cross-peaks in a NOESY spectrum connect protons that are close in space, regardless of whether they are connected through bonds. wikipedia.org

This technique is particularly valuable for determining the stereochemistry and conformation of substituted indenes. libretexts.org For instance, in a substituted indene derivative, NOESY can distinguish between cis and trans isomers by showing correlations between substituents and protons on the same side of the ring system. By analyzing the pattern of NOE correlations, a detailed three-dimensional model of the molecule can be constructed. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular weight of this compound (C₉H₇Br) is 195.06 g/mol . sigmaaldrich.com

Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) is formed. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for any bromine-containing fragment. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, resulting in two peaks of almost equal intensity separated by 2 m/z units (M⁺˙ and [M+2]⁺˙). youtube.com

The fragmentation of this compound is expected to proceed through pathways common for halogenated aromatic compounds. youtube.comlibretexts.org The most prominent fragmentation would likely be the loss of the bromine atom, which is a good leaving group, to form a stable indenyl cation.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Structure | Description |

| 196/198 | [C₉H₇Br]⁺˙ | Molecular ion (M⁺˙) peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 117 | [C₉H₇]⁺ | Fragment resulting from the loss of the bromine radical (•Br). This is expected to be a major peak due to the stability of the resulting indenyl cation. youtube.com |

| 91 | [C₇H₇]⁺ | A potential fragment from the rearrangement and loss of acetylene (B1199291) (C₂H₂) from the [C₉H₇]⁺ ion, possibly forming a tropylium-like ion. |

Elucidation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a series of characteristic fragment ions that provide structural confirmation.

The fragmentation of organic molecules in mass spectrometry follows predictable pathways, often involving the loss of stable neutral molecules or radicals. For halogenated aromatic compounds like this compound, a key feature in the mass spectrum is the presence of isotopic peaks for bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M and M+2) of almost equal intensity. miamioh.eduyoutube.com

Based on these principles, a proposed fragmentation pathway for this compound is as follows:

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, [C9H7Br]+•. This will appear as a pair of peaks of nearly equal intensity at m/z 194 and 196.

Loss of Bromine Radical: The C-Br bond is relatively weak and can readily undergo homolytic cleavage to lose a bromine radical. researchgate.net This would result in a prominent fragment ion at m/z 115, corresponding to the stable indenyl cation [C9H7]+.

Loss of HBr: Another common fragmentation pathway for halogenated compounds is the elimination of a hydrogen halide molecule. miamioh.edu For this compound, this would involve the loss of HBr, leading to a fragment ion at m/z 114, corresponding to the indenyne radical cation [C9H6]+•.

Aromatic Ring Fragmentation: Further fragmentation of the indenyl cation could lead to the loss of acetylene (C2H2), a common fragmentation pattern for aromatic systems, resulting in smaller fragment ions. libretexts.org

A summary of the expected major fragment ions for this compound is presented in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Significance |

| 194/196 | Molecular Ion | [C9H7Br]+• | Confirms the molecular weight and presence of one bromine atom. |

| 115 | [M-Br]+ | [C9H7]+ | Indicates the loss of the bromine substituent. |

| 114 | [M-HBr]+• | [C9H6]+• | Suggests the elimination of hydrogen bromide. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for unambiguously determining the elemental composition of a molecule. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the theoretical exact masses for the two isotopic molecular ions can be calculated based on the precise masses of the most abundant isotopes of carbon, hydrogen, and bromine.

12C: 12.000000 Da

1H: 1.007825 Da

79Br: 78.918337 Da

81Br: 80.916291 Da

Using these values, the exact masses for the molecular ions of this compound (C9H7Br) are calculated as follows:

| Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) |

| [C9H779Br]+ | 9 x 12.000000 + 7 x 1.007825 + 1 x 78.918337 | 193.973112 |

| [C9H781Br]+ | 9 x 12.000000 + 7 x 1.007825 + 1 x 80.916291 | 195.971066 |

An experimental HRMS measurement that matches these calculated values would provide definitive confirmation of the elemental formula C9H7Br for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. By absorbing infrared radiation at specific frequencies, functional groups within a molecule produce a characteristic spectrum of absorption bands. This allows for the identification of the types of bonds and functional groups present.

While the specific IR spectrum for this compound is not available in the searched literature, the expected absorption bands can be predicted based on the known spectra of indene and related halogenated aromatic compounds. researchgate.netresearchgate.netnist.gov The key functional groups in this compound are the aromatic C-H bonds, the aliphatic C-H bonds of the five-membered ring, the C=C double bonds of the aromatic and cyclopentene (B43876) rings, and the C-Br bond.

The table below summarizes the expected characteristic IR absorption bands for this compound. The data for indene is included for comparison. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm-1) for this compound | Observed Wavenumber (cm-1) for Indene researchgate.netresearchgate.net |

| Aromatic C-H | Stretching | 3100 - 3000 | ~3060 |

| Aliphatic C-H | Stretching | 3000 - 2850 | ~2900 |

| C=C | Aromatic Ring Stretching | 1600 - 1450 | ~1590, 1470 |

| C=C | Cyclopentene Ring Stretching | ~1610 | ~1610 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | ~750 |

| C-Br | Stretching | 680 - 515 | Not Applicable |

The presence of the bromine atom is expected to have a minor influence on the positions of the C-H and C=C stretching vibrations. The most significant difference would be the appearance of a C-Br stretching absorption in the lower frequency region of the spectrum. The exact position of the aromatic C-H out-of-plane bending bands can also provide information about the substitution pattern on the benzene ring.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

There is no information available in the searched literature regarding the single-crystal X-ray diffraction analysis of this compound. In fact, it has been noted that the crystal structure of the parent compound, indene, is not known from bibliographic sources. researchgate.net This suggests that obtaining suitable single crystals of indene and its derivatives for XRD analysis may be challenging.

Should a crystalline sample of this compound be obtained, XRD analysis would provide invaluable information, including:

Confirmation of Connectivity: Unambiguously confirming the position of the bromine atom at the 3-position of the indene ring system.

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, revealing any distortions from ideal geometries.

Molecular Conformation: Determining the planarity of the indene ring system.

Intermolecular Interactions: Identifying any significant intermolecular interactions, such as π-π stacking or halogen bonding, which influence the crystal packing.

The table below outlines the type of structural parameters that would be obtained from a successful XRD study of this compound.

| Structural Parameter | Expected Information |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) and space group. |

| Unit Cell Dimensions | The lengths of the a, b, and c axes and the angles α, β, and γ. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-H, C-Br). |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, H-C-C). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Distances | The distances between atoms of neighboring molecules in the crystal lattice. |

Computational Chemistry Approaches for 3 Bromo 1h Indene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and predicting the reactivity of molecules. DFT calculations can provide detailed information about the ground state properties of 3-bromo-1H-indene.

Geometry Optimization and Energetic Analysis

Geometry optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule, representing its most stable structure or conformer. Energetic analysis involves calculating the total energy, Gibbs free energy, and relative energies of different structures or intermediates. These calculations are essential for understanding the stability of this compound and its potential intermediates in reactions. For instance, studies on related indene (B144670) derivatives have utilized DFT methods like B3LYP with basis sets such as 6-31G(d) to determine optimized structures and analyze their relative stabilities. nih.govresearchgate.net Comparing the energies of different isomers or conformers helps to predict which forms are most likely to exist under given conditions. researchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

DFT calculations can predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. nih.govresearchgate.net Comparing these predicted values with experimental data is a critical step in validating computational models and confirming the assigned structures of synthesized compounds. scispace.com For example, theoretical IR spectra calculated using DFT have been compared to experimental spectra of indene and its derivatives to aid in structural characterization. researchgate.net Accurate prediction of NMR parameters for 3D structures using machine learning trained on DFT values has also shown promise, offering a faster alternative to direct DFT calculations while maintaining similar accuracy. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites

Molecular Electrostatic Potential (MEP) maps are graphical representations that illustrate the charge distribution around a molecule. These maps are valuable for identifying potential sites for electrophilic and nucleophilic attack. Regions with negative electrostatic potential (typically shown in red) indicate areas that are attractive to electrophiles, while regions with positive electrostatic potential (typically shown in blue) indicate areas that are attractive to nucleophiles. longdom.org For this compound, MEP mapping can help predict where reactions involving charged species are likely to occur, providing insights into its reactivity patterns. Studies on related indene derivatives have utilized MEP analysis to identify reactive sites and understand charge partitioning within the molecules. scispace.comresearchgate.netdntb.gov.ua

Mechanistic Insights Derived from Computational Modeling of Reaction Pathways

Computational modeling, particularly using DFT, is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products along a reaction pathway, computational studies can provide detailed insights into the feasibility and selectivity of a reaction. researchgate.netacs.org For this compound, computational modeling can help understand how the bromine atom influences the reaction pathway and the formation of various products. Studies on the synthesis of bromoindenes have employed computational analysis to reveal intricate mechanisms, such as competing reaction pathways involving cationic intermediates. researchgate.netresearchgate.net Computational studies have also been used to investigate the pyrolytic decomposition of bromoindenes and the subsequent reactions of the resulting indenyl radicals. osti.gov

Conformational Analysis and Relative Stability Determinations (e.g., AM1 Optimization)

Conformational analysis involves studying the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. Determining the relative stabilities of these conformers is crucial as it can influence the molecule's reactivity and physical properties. Semi-empirical methods like AM1 (Austin Model 1) are often used for initial conformational searches and geometry optimizations due to their computational efficiency, especially for larger systems or when exploring a wide range of possible conformers. rsc.orgacs.orgresearchgate.net While not as accurate as high-level DFT calculations, AM1 can provide a good starting point for identifying low-energy conformers that can then be further refined using more accurate methods. rsc.orgacs.org Studies on indene derivatives have utilized AM1 for conformational analysis to understand the preferred spatial arrangements and their impact on properties or reactivity. researchgate.netacs.org

Here is a table summarizing some computational findings on related indene systems:

| Computational Method | Property Studied | Key Findings | Reference |

| DFT (B3LYP/6-31G(d)) | Geometry Optimization, Energetic Analysis | Determined optimized structures and relative stabilities of indene derivatives. | nih.govresearchgate.net |

| DFT | Spectroscopic Parameter Prediction | Used to calculate IR spectra for comparison with experimental data. researchgate.net Machine learning trained on DFT predicts NMR parameters accurately. nih.gov | nih.govresearchgate.net |

| DFT (MEP) | Reactive Site Prediction | Identified potential electrophilic and nucleophilic attack sites in indene derivatives. | researchgate.netdntb.gov.ua |

| Computational Modeling | Reaction Mechanisms | Elucidated complex reaction pathways in bromoindene synthesis and decomposition. | researchgate.netresearchgate.netosti.gov |

| AM1 | Conformational Analysis | Used for initial geometry optimization and conformational searches in indene derivatives. | rsc.orgresearchgate.netacs.org |

Applications of 3 Bromo 1h Indene in Materials Science and Specialized Organic Synthesis

Precursor in the Synthesis of Diverse Indene (B144670) Derivatives

The indene scaffold is present in numerous natural and synthetic compounds exhibiting diverse bioactivities and applications in materials science. 3-Bromo-1H-indene acts as a key intermediate in the construction of these varied indene derivatives. researchgate.net

Access to Highly Functionalized Indenes and Related Indane Structures

This compound serves as a starting material for introducing various functional groups onto the indene core, leading to highly functionalized indene derivatives. These functionalized indenes can then be further transformed, including reduction of the double bond in the five-membered ring, to yield related indane structures. wikipedia.orgfishersci.ca The synthesis of substituted indene derivatives can be achieved through various coupling reactions. tandfonline.com For instance, palladium-catalyzed reactions involving indene derivatives have been explored for the synthesis of complex structures. researchgate.net

Research has demonstrated methods for synthesizing bromo-substituted indene derivatives through processes like halo-Prins cyclization. researchgate.net Another approach involves the acid-induced intramolecular cyclization of specific allylalcohols to afford dibromo-1H-indene derivatives, which are highlighted as versatile synthetic building blocks for obtaining various indene and indacene derivatives. acs.org

Construction of Novel Polycyclic Aromatic Compounds

Indene derivatives, including those synthesized from precursors like this compound, can be employed in reactions that lead to the formation of novel polycyclic aromatic compounds (PACs). Extending the conjugation of indene-based structures is a strategy for generating new classes of PACs. researchgate.net Cycloaddition reactions are noted as important methods in materials science for constructing polycyclic aromatic and heteroaromatic compounds. researchgate.net While the direct role of this compound in the construction of PACs is often as an intermediate to more complex indene derivatives, these downstream products contribute to the library of polycyclic systems.

Development of Advanced Materials with Indene Scaffolds

Indene-based compounds are integral to the development of various advanced materials, leveraging their electronic and structural properties. researchgate.net

Components for Photovoltaic Solar Cells

Indene-based compounds have found application in the field of photovoltaic solar cells, particularly in the creation of low-bandgap conjugated polymers. These materials are designed to enhance light absorption and improve charge transport capabilities within polymer solar cells, contributing to increased efficiency. benchchem.com Research continues into designing indene-based acceptor materials for use in fullerene-free organic solar cells, exploring the relationship between structure and photovoltaic performance. researchgate.net

Building Blocks for Electron-Transporting Materials

Indene derivatives are utilized as building blocks in the synthesis of electron-transporting materials. These materials are crucial components in various organic electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells, where efficient electron transport is necessary for device performance. researchgate.netderthon.com

Synthesis of Fluorescent Materials

Compounds containing the indene scaffold are also employed in the synthesis of fluorescent materials. researchgate.net These materials are valuable in applications such as organic light-emitting diodes, biological imaging, and sensing, where their luminescence properties are exploited.

Integration into Polymer Architectures for Enhanced Properties

Indene-based compounds, including brominated derivatives, have been explored for their potential in polymer synthesis. The incorporation of indene units into polymer chains can influence the resulting material's properties, such as mechanical strength and thermal stability benchchem.com. While specific detailed research findings directly on the integration of this compound into polymer architectures for enhanced properties were not extensively detailed in the search results, related indene derivatives and brominated indenes have shown relevance in this field.

For instance, indene derivatives are recognized as useful building blocks for high-efficiency olefin polymerization catalysts, specifically metallocene catalysts semanticscholar.org. The structural modifications of indene, which could potentially involve bromination, can impact the performance of these catalysts in producing polymers like isotactic polypropylene (B1209903) (iPP) with desirable characteristics such as high molecular weight, isotacticity, and activity semanticscholar.org.

Another area where indene derivatives are utilized is in the creation of low-bandgap conjugated polymers for organic solar cells benchchem.com. These materials leverage the electronic properties of indenes to improve light absorption and charge transport, suggesting that functionalized indenes, possibly including brominated forms, could play a role in tuning these properties within polymer systems for photovoltaic applications benchchem.com.

Research has also investigated the synthesis of functionalized alpha-olefin polymers where indene derivatives are incorporated into the polymer main chain. A patent describes the synthesis of functionalized alpha-olefin polymers where 2-bromoindene (B79406) was used in a step to create a ligand precursor for a polymerization catalyst google.com. While this specifically mentions 2-bromoindene, it highlights the broader concept of using brominated indenes in the context of polymer synthesis and modification google.com.

The synthesis of novel ligands containing azole fragments bonded with cyclopentadienyl (B1206354) via nitrogen, derived from 2-bromo-1H-indene, has led to the development of zirconium and hafnium complexes. These complexes, when activated, function as catalysts for olefin polymerization acs.org. This indicates an indirect role for brominated indenes in polymer science through their use in synthesizing catalytic systems.

Ligands in Metal Complexes for Catalytic Applications

This compound and related brominated indenes can serve as ligands in transition metal complexes, which are subsequently employed as catalysts in various organic transformations. The coordination of indene-based ligands to metal centers can significantly influence the catalyst's activity, selectivity, and stability.

Research has shown the synthesis of group 4 metallocenes bearing η⁵-2-(N-azolyl)indenyl ligands, which are obtained through palladium-catalyzed cross-coupling reactions of 2-bromo-1H-indene with azoles acs.org. These metallocene complexes, such as those involving zirconium and hafnium, have demonstrated activity as catalysts for olefin polymerization acs.org. The abstract highlights the convenience of using 2-bromo-1H-indene as a starting material for synthesizing these novel nitrogen-containing indenyl ligands acs.org.

Another study describes the synthesis of zirconium complexes involving 2-phosphorus-substituted indenyl fragments, where 2-bromo-1H-indene was a key starting material acs.org. Palladium-catalyzed reactions of 2-bromo-1H-indene with phosphines were used to obtain 2-R₂P-substituted indenes, which were then converted into zirconium complexes acs.org. These complexes, including ansa-zirconocenes, were obtained in good yields and are relevant to catalysis acs.org.

While the search results specifically detail the use of 2-bromo-1H-indene in the synthesis of ligands for metal complexes used in catalysis, the structural similarity and reactivity of this compound suggest a potential for analogous applications. Brominated indenes, in general, can undergo various coupling reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig coupling), which are fundamental in constructing complex organic molecules and synthesizing ligands benchchem.com.

Transition metal catalysts, including those based on palladium, nickel, and copper, are widely used in organic synthesis to facilitate various reactions, including carbon-carbon bond formation sigmaaldrich.compurkh.com. The ability of indene derivatives to act as ligands in these metal complexes underscores their importance in developing efficient catalytic systems purkh.com. The precise role of this compound as a ligand would depend on its coordination mode and the specific metal center, influencing the catalytic cycle and the outcome of the reaction.

Table: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 103028-42-8 chemicalbook.comalfa-chemistry.com |

| 2-bromo-1H-indene | 10485-09-3 benchchem.com |

| 1H-indene | 243 benchchem.com |

| Zirconium tetrachloride | 28113 acs.org |

| Palladium(0) tetrakis(triphenylphosphine) | 123594 acs.org |

| Triethylamine | 7904 acs.org |

| Phenyllithium | 12714 acs.org |

| tert-Butylmagnesium chloride | 2756403 acs.org |

| Copper(I) cyanide | 10910 acs.org |

| Triethyl phosphite | 11431 acs.org |

| Iodobenzene | 7639 acs.org |

Interactive Data Table: Examples of Ligand Synthesis from Brominated Indenes

| Starting Material | Reagent/Conditions | Product (Ligand Precursor) | Metal Complex Application | Source |

| 2-bromo-1H-indene | Pd-catalyzed cross-coupling with azoles | η⁵-2-(N-azolyl)indenyl | Zirconium and Hafnium metallocenes for olefin polymerization | acs.org |

| 2-bromo-1H-indene | Pd-catalyzed reaction with R₂PH/Et₃N | 2-R₂P-substituted indenes (R=Ph, Cy, iPr) | Zirconium complexes | acs.org |

| 2-bromo-1H-indene | Ni-catalyzed Arbuzov reaction with P(OEt)₃ | Diethyl 1H-inden-2-ylphosphonate | Precursor to 2-H₂P-substituted indene | acs.org |

| 2-H₂P-substituted indene | Pd-catalyzed arylation with PhI, then reaction with 2-bromo-1H-indene | Di(1H-inden-2-yl)(phenyl)phosphine | Not specified in detail | acs.org |

| tert-Butylphosphine | Catalytic reaction with 2 equiv of 2-bromo-1H-indene | Di(1H-inden-2-yl)(tert-butyl)phosphine | Not specified in detail | acs.org |

Emerging Research Directions and Future Perspectives in 3 Bromo 1h Indene Chemistry

Development of Novel, Sustainable, and Scalable Synthetic Routes

The efficient synthesis of 3-bromo-1H-indene is a critical area of research. Current investigations into the synthesis of 3-bromoindenes highlight promising approaches. One method involves a one-pot, two-stage protocol utilizing aryl alkynyl alcohols or sulfonamides and aldehydes, proceeding via halo-Prins cyclization, ring-opening, and Friedel-Crafts reactions to yield 3-bromoindenes researchgate.netresearchgate.net. Bromotrimethylsilane (TMSBr) can initiate the halo-Prins cyclization, leading to intermediates that undergo subsequent transformations to form the indene (B144670) core with a bromine substituent at the 3-position researchgate.net.

Another synthetic strategy for accessing 3-bromoindenes involves BX₃-mediated cascade halo-Nazarov-type cyclization of 4-oxo-4H-chromene-3-carbaldehydes and alkynes, where BX₃ acts as both a Lewis acid catalyst and a halide source thieme-connect.com. This method has demonstrated the ability to deliver halo-functionalized 1H-indenes, including 3-bromoindenes, in good to excellent yields thieme-connect.com. The reaction conditions are described as convenient and mild, utilizing readily available starting materials and inexpensive reagents thieme-connect.com.

Furthermore, the isomerization of 2-bromoindenes has been explored as a route to access the thermodynamically more stable 2-bromo-3-aryl-1H-indene isomers researchgate.net. While this specifically addresses substituted systems, the principle of isomerization could be relevant for developing synthetic strategies for this compound itself or its derivatives.

Future research in this area is likely to focus on developing more sustainable and scalable synthetic routes. Although not specifically detailed for this compound in the provided results, the broader field of indanone synthesis is exploring methods that eliminate waste acid generation and enable catalyst recycling, which are important considerations for industrial applications benchchem.com. Adapting such environmentally conscious and efficient methodologies to the synthesis of this compound represents a key future direction.

Exploration of New Reactivity Modes and Design of Advanced Catalytic Systems

The reactivity of this compound stems from the presence of the vinylic bromine atom and the potentially acidic proton at the 1-position. Exploring novel reactivity modes of this compound is crucial for expanding its synthetic utility. The isomerization of 2-bromoindenes to 2-bromo-3-aryl-1H-indene isomers researchgate.net suggests that the position of the double bond and substituents can influence reactivity and can be manipulated.

While specific advanced catalytic systems designed solely for this compound are not extensively detailed in the provided search results, research on related indene systems offers insights. Palladium-catalyzed reactions, such as asymmetric dipolar cyclization involving indene-involved ketenes researchgate.net, and Suzuki-Miyaura coupling processes for synthesizing substituted indenes rsc.orgsemanticscholar.org, highlight the importance of transition metal catalysis in indene chemistry. The development of efficient palladium-catalyzed oxidative C–H activation/annulation reactions for the synthesis of 3-bromoindoles from bromoalkynes researchgate.net also suggests the potential for similar catalytic approaches in constructing bromoindene frameworks.

Future work may involve designing catalytic systems that selectively activate the C-Br bond for cross-coupling reactions, facilitate functionalization at the 1-position, or enable cycloaddition reactions leveraging the indene double bond. The development of more efficient and selective catalysts, potentially including organocatalysts or supported catalysts researchgate.netresearchgate.net, could lead to milder reaction conditions and improved yields in transformations involving this compound.

Innovative Applications in Emerging Advanced Functional Materials

Indene derivatives are recognized for their potential in materials science, including applications in photovoltaic solar cells, electron-transporting materials, and fluorescent materials researchgate.net. The incorporation of a bromine atom into the indene core, as in this compound, can influence the electronic and structural properties of the molecule, potentially leading to novel material characteristics.

While direct innovative applications of this compound in emerging advanced functional materials are not explicitly detailed in the provided results, related brominated indene structures have shown relevance. For instance, 5-bromo-1H-indene-1,2(3H)-dione is noted as a versatile synthon for preparing conjugated materials for optoelectronic applications, such as organic solar cells benchchem.com. This suggests that brominated indene scaffolds can be valuable building blocks for organic electronic materials.

Future research could explore the use of this compound as a monomer or building block for the synthesis of conjugated polymers or small molecules with tailored electronic and optical properties. Its potential in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), similar to other indene derivatives ontosight.ai, could be investigated. The bromine substituent could serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various groups to fine-tune material properties for specific applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-bromo-1H-indene while minimizing byproduct formation?

- Methodological Answer :

- Step 1 : Use copper(I) iodide (CuI) as a catalyst in polar aprotic solvents like DMF or PEG-400 to enhance reaction efficiency .

- Step 2 : Monitor reaction progress via TLC (e.g., 70:30 ethyl acetate/hexane, Rf = 0.30) to identify intermediates and byproducts .

- Step 3 : Purify crude products using flash column chromatography with gradient elution (e.g., hexane to ethyl acetate) to isolate the target compound.

- Step 4 : Characterize the final product using , , and HRMS to confirm purity and structure .

Q. What analytical techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer :

- Primary Techniques :

- NMR Spectroscopy : Assign peaks for bromine-induced deshielding effects on adjacent protons (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry : Use FAB-HRMS to confirm molecular ion peaks (e.g., m/z 427.0757 [M+H]) and isotopic patterns for bromine .

- Supplementary Methods :

- X-ray Crystallography : Resolve regiochemistry of bromine substitution in crystalline derivatives .

- TLC Monitoring : Validate reaction completeness and purity during synthesis .

Q. How does the bromine substituent influence the stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Testing :

- Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks to assess hydrolytic stability .

- Monitor bromine loss via ICP-MS or halogen-specific detectors in HPLC .

- Storage Recommendations :

- Store in amber vials under inert gas (N or Ar) at -20°C to prevent photolytic debromination or oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer :

- Computational Modeling :

- Perform DFT calculations to analyze electronic effects (e.g., bromine’s electron-withdrawing nature) on reaction transition states .

- Experimental Validation :

- Compare coupling yields with Pd catalysts (e.g., Pd(PPh)) under Suzuki-Miyaura conditions to identify steric vs. electronic control .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Contradiction Analysis Framework :

- Step 1 : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to distinguish overlapping signals .

- Step 2 : Reconcile HRMS discrepancies by repeating analyses under high-resolution conditions (e.g., <5 ppm error) .

- Step 3 : Apply principal component analysis (PCA) to identify outliers in datasets from multiple batches .

Q. What strategies mitigate hazards when handling this compound in large-scale reactions?

- Methodological Answer :

- Safety Protocols :

- Use fume hoods with HEPA filters to capture brominated volatile byproducts .

- Implement real-time gas sensors (e.g., for HBr) in reaction setups .

- Waste Management :

- Quench residual bromine with sodium thiosulfate before disposal to prevent environmental release .

Q. How can researchers design experiments to study the kinetic vs. thermodynamic control in this compound functionalization?

- Methodological Answer :

- Experimental Design :

- Variable 1 : Vary reaction temperatures (e.g., 25°C vs. 80°C) to favor kinetic (low-T) or thermodynamic (high-T) products .

- Variable 2 : Use additives like crown ethers to stabilize intermediates and alter reaction pathways .

- Analysis :

- Track product ratios over time via GC-MS or (if fluorinated reagents are used) .

Data Contradiction & Quality Control

Q. How should researchers address conflicting solubility data for this compound in different solvent systems?

- Methodological Answer :

- Step 1 : Re-measure solubility using standardized methods (e.g., shake-flask technique at 25°C) .

- Step 2 : Compare with computational predictions (e.g., Hansen solubility parameters) to identify outliers .

- Step 3 : Publish datasets with explicit solvent purity and equilibration time to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.